REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][CH2:7][NH2:8].C(N(CC)CC)C.[C:16](=S)=[S:17].ClC(OCC)=O.[OH-].[Na+]>ClCCCl.O>[N:8]([CH2:7][CH2:6][C:2]1[S:1][CH:5]=[CH:4][CH:3]=1)=[C:16]=[S:17] |f:4.5|
|
Name
|
|
Quantity
|
4.6 mL
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)CCN
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
2.36 mL
|
Type
|
reactant
|
Smiles
|
C(=S)=S
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
4.27 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for about 1-2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with dichloromethane
|
Type
|
WASH
|
Details
|
The extract was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |